molecular formula C21H21N3O5S B2811788 1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE CAS No. 620559-29-7

1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE

Cat. No.: B2811788
CAS No.: 620559-29-7
M. Wt: 427.48
InChI Key: ACIOLPCBUGCVHD-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 3-nitrophenyl group at position 2, and an azepane ring at position 3. The azepane ring, a seven-membered saturated nitrogen heterocycle, contributes to conformational flexibility and bioavailability, making this compound a candidate for pharmaceutical exploration, particularly in kinase inhibition or enzyme-targeted therapies .

Structural characterization of such compounds typically employs crystallographic tools like SHELX and SIR97 for solving and refining crystal structures, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-24(26)17-10-8-9-16(15-17)19-22-20(30(27,28)18-11-4-3-5-12-18)21(29-19)23-13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOLPCBUGCVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors, often under dehydrating conditions.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamides have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that a related azepane compound significantly reduced cell proliferation in breast cancer models through apoptosis induction mechanisms .

Antimicrobial Properties
Research has highlighted the antimicrobial effects of sulfonamide-containing compounds. In vitro assays revealed that compounds similar to 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. A case study involving a sulfonamide derivative showed a minimum inhibitory concentration (MIC) below clinically relevant levels against resistant strains of Staphylococcus aureus .

Materials Science Applications

Polymer Development
The incorporation of 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. For example, polymers synthesized with this compound demonstrated improved tensile strength and thermal resistance compared to conventional polymers. This was attributed to the strong intermolecular interactions facilitated by the azepane structure .

Non-linear Optical Devices
The compound's unique electronic properties make it suitable for applications in non-linear optics. Research has shown that azepane derivatives can serve as effective chromophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. A recent study reported that devices incorporating these compounds exhibited increased efficiency and stability under operational conditions .

Organic Synthesis Applications

Synthetic Intermediates
1-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to develop novel compounds with tailored properties. For instance, it has been utilized in the synthesis of new anti-inflammatory agents through targeted modifications of its functional groups .

Case Study: Synthesis Pathway Optimization
A recent investigation focused on optimizing the synthesis pathway for 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane. The researchers employed a microwave-assisted method that reduced reaction times significantly while increasing yield. The optimized conditions led to a 30% improvement in yield compared to traditional heating methods, showcasing the compound's versatility in synthetic applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant reduction in tumor cell proliferation
Antimicrobial PropertiesEffective against resistant Staphylococcus aureus
Materials SciencePolymer DevelopmentEnhanced tensile strength and thermal stability
Non-linear Optical DevicesImproved efficiency in OLED applications
Organic SynthesisSynthetic IntermediatesKey intermediate for anti-inflammatory agents
Synthesis Pathway Optimization30% yield improvement using microwave-assisted methods

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The benzenesulfonyl group in the target compound and 4-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE enhances reactivity, but the latter’s sulfonyl chloride group makes it more reactive in nucleophilic substitutions .
  • Bioactivity: The 3-nitrophenyl group in the target compound contrasts with the ethylsulfonyl and pyridinylphenyl groups in DB07334, suggesting divergent pharmacological targets.
  • Conformational Flexibility : The azepane ring in the target compound offers greater flexibility compared to the rigid pyridinylphenyl group in DB07334, which may affect membrane permeability and metabolic stability .

Pharmacological Activity

  • DB07334: Exhibits kinase inhibition via interactions between its pyridinylphenyl group and ATP-binding pockets, with IC₅₀ values in the nanomolar range .
  • 4-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE : Primarily a synthetic intermediate, it facilitates the introduction of sulfonyl groups into larger molecules, aiding in the development of protease inhibitors .

The target compound’s nitro group may enhance binding to redox-sensitive targets, but its azepane ring could reduce metabolic clearance compared to smaller heterocycles.

Research Findings and Methodologies

Structural Analysis Tools

  • SHELX : Widely used for refining small-molecule structures, critical for analyzing the target compound’s sulfonyl and nitro group orientations .
  • SIR97 : Employed for direct-method structure solution, particularly useful for resolving the azepane ring’s conformational disorder .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize dynamic motion in DB07334’s ethylsulfonyl group .

Comparative Bioactivity Hypotheses

Based on structural analogs:

  • The target compound may exhibit stronger inhibition of nitroreductase enzymes compared to DB07334 due to its nitro group.
  • Its azepane ring could improve oral bioavailability relative to 4-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE, which lacks a bioavailability-enhancing moiety .

Biological Activity

1-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a benzenesulfonyl group and a nitrophenyl moiety, which are known to contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane is C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S with a molar mass of approximately 413.45 g/mol. The compound features an azepane ring which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19N3O5S
Molar Mass413.45 g/mol
CAS Number330681-80-6

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]azepane exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the oxazole ring have been shown to disrupt cellular processes leading to apoptosis in human leukemia cells .

A case study involving a related oxazole derivative demonstrated IC50 values in the micromolar range against HL-60 human promyelocytic leukemia cells, suggesting that structural modifications can enhance anticancer properties .

The biological activity of this compound may be attributed to its ability to generate reactive oxygen species (ROS) upon metabolism. ROS can induce oxidative stress within cancer cells, leading to cell death. Additionally, the presence of the nitrophenyl group is hypothesized to play a role in modulating the compound's affinity for biological targets, potentially enhancing its anticancer efficacy.

Pharmacological Studies

Pharmacological assessments have revealed that compounds with similar structures can interact with multiple biological pathways:

  • Inhibition of Kinases : Some derivatives inhibit key kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Properties : The sulfonamide group has been linked with antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Oxazole Derivatives : A research article highlighted that oxazole derivatives displayed varying degrees of cytotoxicity against different cancer cell lines, with some achieving over 70% inhibition at concentrations below 10 µM .
  • Mechanistic Insights : Another study explored the mechanism by which these compounds induce apoptosis through ROS generation and mitochondrial dysfunction, providing a clearer understanding of their anticancer potential .

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